An In-depth Technical Guide to 2-(Bromomethyl)-4-chlorobenzonitrile: A Keystone Building Block in Modern Synthesis
An In-depth Technical Guide to 2-(Bromomethyl)-4-chlorobenzonitrile: A Keystone Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(Bromomethyl)-4-chlorobenzonitrile, bearing the CAS number 66192-24-3, has emerged as a pivotal intermediate. Its unique trifunctional nature—a reactive benzylic bromide, an electron-withdrawing nitrile group, and a directing chloro substituent on the aromatic ring—offers a powerful handle for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and industrial-scale applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of 2-(Bromomethyl)-4-chlorobenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 66192-24-3 | N/A |
| Molecular Formula | C₈H₅BrClN | PubChem[1] |
| Molecular Weight | 230.49 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 63-64 °C | Sigma-Aldrich[2] |
| Boiling Point | 281.5±25.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.[3] | N/A |
| InChI | InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | PubChem[1] |
| SMILES | C1=CC(=C(C=C1Cl)CBr)C#N | PubChem[1] |
Spectroscopic Characterization
While a dedicated, publicly available, and fully assigned set of spectra for 2-(Bromomethyl)-4-chlorobenzonitrile is limited, data from analogous compounds and spectral prediction tools provide a reliable profile for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons (CH₂Br) would appear as a singlet, typically in the range of 4.5-4.8 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal distinct signals for the eight carbon atoms. The nitrile carbon (C≡N) is expected in the 115-120 ppm region. The benzylic carbon (CH₂Br) would appear around 30-35 ppm. The remaining six aromatic carbons would have signals in the 120-140 ppm range, with their exact shifts influenced by the chloro and bromomethyl substituents.
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IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in a roughly 1:1 ratio) due to the presence of one bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
Synthesis and Manufacturing
The synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile typically involves the radical bromination of the corresponding methyl-substituted precursor, 4-chloro-2-methylbenzonitrile. This transformation is a cornerstone of industrial organic synthesis.
Recommended Synthetic Protocol: Radical Bromination
This protocol is based on well-established methods for benzylic bromination.
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Caption: Synthetic workflow for 2-(Bromomethyl)-4-chlorobenzonitrile.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylbenzonitrile (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
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Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Reaction Execution: Heat the mixture to reflux. The reaction is typically initiated by light or heat. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is usually complete within a few hours.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in many organic solvents, can be removed by filtration.
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Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2-(Bromomethyl)-4-chlorobenzonitrile.
Causality Behind Experimental Choices:
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NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.
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Radical Initiator: The use of AIBN or benzoyl peroxide is crucial for initiating the radical chain reaction. The choice between them often depends on the reaction temperature.
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Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
Reactivity and Chemical Transformations
The synthetic utility of 2-(Bromomethyl)-4-chlorobenzonitrile stems from the orthogonal reactivity of its functional groups.
Nucleophilic Substitution at the Benzylic Position
The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups.
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Caption: Nucleophilic substitution at the benzylic position.
Common nucleophiles include:
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Alcohols and Phenols: To form ethers.
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Amines: To form secondary or tertiary amines.
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Thiols: To form thioethers.
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Cyanide: To introduce an additional nitrile group.
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Azide: To form azides, which can be further reduced to primary amines.
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Carboxylates: To form esters.
Transformations of the Nitrile Group
The nitrile group can be transformed into other valuable functional groups:
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Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-chloro-2-(bromomethyl)benzoic acid).
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Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine (2-(aminomethyl)-4-chlorobenzylamine).
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Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of ketones.
Reactions Involving the Aromatic Ring
The chloro substituent on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, although the reactivity is generally lower than that of the corresponding bromo or iodo derivatives. The electron-withdrawing nature of the nitrile and chloro groups deactivates the ring towards electrophilic aromatic substitution.
Applications in Drug Discovery and Materials Science
2-(Bromomethyl)-4-chlorobenzonitrile is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.
Pharmaceutical Synthesis
The ability to introduce diverse functionalities makes this compound a key intermediate in the synthesis of pharmaceutical ingredients. The benzonitrile moiety is a common feature in many drug molecules, and the ability to elaborate the structure from the benzylic position is a powerful tool for medicinal chemists. For instance, substituted benzonitriles are precursors to a variety of heterocyclic scaffolds that are prevalent in drug candidates. The introduction of bromine into a molecule can also enhance its therapeutic activity and favorably affect its metabolism.[4]
Agrochemicals
Similar to its role in pharmaceuticals, this compound serves as a precursor for the synthesis of novel herbicides, insecticides, and fungicides. The specific substitution pattern can be tailored to target particular biological pathways in pests and weeds.
Materials Science
The rigid, functionalized aromatic core of 2-(Bromomethyl)-4-chlorobenzonitrile makes it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can influence the electronic properties of the resulting materials.
Safety and Handling
2-(Bromomethyl)-4-chlorobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: It is classified as causing severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.[5][6]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Bromomethyl)-4-chlorobenzonitrile is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, making it an indispensable tool in the development of new pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development.
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